Species-Selective VAP-1 Inhibition: Rat vs. Human Potency Divergence
Cyanomethyl 2-(benzylamino)benzoate exhibits a marked species-specific inhibition profile that distinguishes it from the benchmark VAP-1 inhibitor, Astellas compound 35c. The target compound inhibits rat VAP-1 with an IC50 of 36 nM, while its potency against the human enzyme is 9.4-fold weaker at 340 nM [1]. In direct contrast, compound 35c shows an inverse selectivity, being more potent on human VAP-1 (IC50 ~23 nM) than on rat VAP-1 (IC50 ~50 nM) in a comparable recombinant enzyme assay [2]. This divergent selectivity profile is a key differentiator for researchers using rodent models for preclinical efficacy studies, as it predicts a different PK/PD relationship for the target compound compared to the class benchmark.
| Evidence Dimension | Species-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1 IC50: 36 nM; Human VAP-1 IC50: 340 nM |
| Comparator Or Baseline | Astellas compound 35c: Human VAP-1 IC50 ~23 nM; Rat VAP-1 IC50 ~50 nM |
| Quantified Difference | Target compound is 9.4-fold more potent on rat than human VAP-1; compound 35c is ~2.2-fold more potent on human VAP-1. |
| Conditions | Recombinant enzyme assay using [14C]-benzylamine as substrate, expressed in CHO cells (BindingDB); Recombinant VAP-1 fluorescence assay (Kubota et al. 2020). |
Why This Matters
This species-specific potency determines the compound's suitability for rodent-based in vivo efficacy models, directly impacting procurement decisions for preclinical anti-inflammatory research.
- [1] BindingDB. Entry BDBM50205316 (ChEMBL3923237). IC50 data for human and rat VAP-1. URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205316 View Source
- [2] Kubota R, et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators Inflamm. 2020;2020:3270513. doi:10.1155/2020/3270513. View Source
